4-(1-Aminopropan-2-YL)oxepan-4-OL

Description

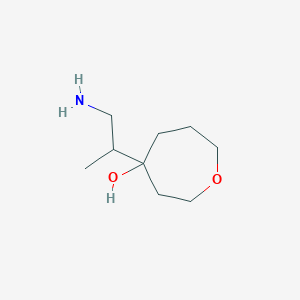

4-(1-Aminopropan-2-YL)oxepan-4-OL is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is characterized by the presence of an oxepane ring, which is a seven-membered ring containing one oxygen atom, and an amino group attached to a propyl chain. It is primarily used for research purposes in various scientific fields.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

4-(1-aminopropan-2-yl)oxepan-4-ol |

InChI |

InChI=1S/C9H19NO2/c1-8(7-10)9(11)3-2-5-12-6-4-9/h8,11H,2-7,10H2,1H3 |

InChI Key |

YGUKTGWZJKHVOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1(CCCOCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-YL)oxepan-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a linear precursor containing both amino and hydroxyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-YL)oxepan-4-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4-(1-Aminopropan-2-YL)oxepan-4-OL has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-YL)oxepan-4-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The oxepane ring provides a unique structural framework that can modulate the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Aminopropan-2-YL)oxepan-4-OL include other oxepane derivatives and amino alcohols. Some examples are:

- This compound analogs with different substituents on the oxepane ring.

- Amino alcohols with varying chain lengths and functional groups .

Uniqueness

This compound is unique due to its specific combination of an oxepane ring and an amino group attached to a propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-(1-Aminopropan-2-YL)oxepan-4-OL is a chemical compound characterized by its unique oxepane ring structure and the presence of an amino group and a hydroxyl group. These structural features contribute to its potential biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₉H₁₉NO₂, with a molecular weight of approximately 171.25 g/mol. The compound's structure includes:

- Oxepane ring : A seven-membered cyclic structure that enhances the compound's reactivity.

- Amino group : Contributes to its interaction with various biomolecules.

- Hydroxyl group : Increases the compound's polarity and solubility in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:

- Enzyme Modulation : The compound may modulate the activity of enzymes involved in metabolic pathways, influencing biochemical reactions.

- Receptor Interaction : It can interact with various receptors, potentially affecting signal transduction pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on amino alcohols suggest that they can be metabolized by certain bacteria, leading to the production of antimicrobial metabolites . This highlights the potential for this compound to exhibit similar activities.

Neuropharmacological Effects

Preliminary studies suggest that compounds containing similar structures may have neuropharmacological effects, including anxiolytic and antidepressant activities. The interaction with neurotransmitter receptors such as serotonin and adrenergic receptors could be a mechanism through which these effects are mediated .

Cytotoxicity and Anticancer Activity

There is growing interest in evaluating the cytotoxic effects of amino alcohol derivatives on various cancer cell lines. Initial findings indicate that this compound may induce apoptosis in cancer cells through specific signaling pathways . Further research is required to elucidate these mechanisms fully.

Research Findings and Case Studies

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key reactions include:

- Oxidation : The amino group can be oxidized to form corresponding oxides.

- Reduction : The compound can undergo reduction to yield various derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled conditions are essential for achieving desired outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.